3-Bromo-4-nitrobenzaldehyde
Overview
Description
3-Bromo-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a pale yellow crystalline solid that is often used as an intermediate in organic synthesis. The compound contains both a bromine atom and a nitro group attached to a benzaldehyde core, making it a versatile building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-nitrobenzaldehyde typically involves a two-step process starting from benzaldehyde:
Nitration of Benzaldehyde: Benzaldehyde is reacted with nitric acid under acidic conditions to produce 3-nitrobenzaldehyde.
Bromination of 3-Nitrobenzaldehyde: The nitro compound is then subjected to bromination using bromine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 3-Bromo-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3-Bromo-4-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-nitrobenzaldehyde is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitrobenzaldehyde depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons and protons. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Bromo-4-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positions of the bromine and nitro groups.
3-Nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Nitrobenzaldehyde: Lacks the bromine atom and has the nitro group in a different position.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNHPTMSLSAAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396191 | |
Record name | 3-bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101682-68-2 | |
Record name | 3-bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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